molecular formula C7H3Br2NS B14286157 3,5-Dibromophenyl thiocyanate CAS No. 114545-25-4

3,5-Dibromophenyl thiocyanate

Cat. No.: B14286157
CAS No.: 114545-25-4
M. Wt: 292.98 g/mol
InChI Key: QDXOCNDXUFJBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromophenyl thiocyanate is an organic compound characterized by the presence of bromine atoms at the 3 and 5 positions of a phenyl ring, and a thiocyanate group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromophenyl thiocyanate typically involves the reaction of 3,5-dibromophenyl halides with alkali thiocyanates in an aqueous medium. For instance, 3,5-dibromophenyl bromide can be treated with sodium thiocyanate in boiling ethanol to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromophenyl thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiocyanate group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used to oxidize the thiocyanate group.

    Reduction Reactions: Reducing agents like sodium borohydride can reduce the thiocyanate group.

Major Products Formed:

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include sulfonyl derivatives.

    Reduction Reactions: Products include thiol derivatives.

Scientific Research Applications

3,5-Dibromophenyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dibromophenyl thiocyanate involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to biological effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

    Phenyl thiocyanate: Lacks the bromine substituents, making it less reactive.

    3,5-Dibromophenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group, leading to different reactivity and applications.

Uniqueness: 3,5-Dibromophenyl thiocyanate is unique due to the presence of both bromine atoms and the thiocyanate group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

114545-25-4

Molecular Formula

C7H3Br2NS

Molecular Weight

292.98 g/mol

IUPAC Name

(3,5-dibromophenyl) thiocyanate

InChI

InChI=1S/C7H3Br2NS/c8-5-1-6(9)3-7(2-5)11-4-10/h1-3H

InChI Key

QDXOCNDXUFJBER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)SC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.